molecular formula C9H11NOS B155608 3-Mercapto-N-phenylpropionamide CAS No. 10220-66-3

3-Mercapto-N-phenylpropionamide

Cat. No. B155608
CAS RN: 10220-66-3
M. Wt: 181.26 g/mol
InChI Key: YSPHRFZMBKXSAX-UHFFFAOYSA-N
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Description

3-Mercapto-N-phenylpropionamide (MPP) is a thiol-containing compound that has been extensively studied due to its ability to chelate heavy metals and its potential applications in various fields, including analytical chemistry, environmental science, and medicine .


Synthesis Analysis

While specific synthesis methods for 3-Mercapto-N-phenylpropionamide were not found, related compounds have been synthesized using thiol-ene click chemistry . This involves the reaction of a thiol with an alkene to form a thioether. The exact synthesis process for 3-Mercapto-N-phenylpropionamide would likely depend on the specific requirements of the reaction and the desired properties of the final product.


Molecular Structure Analysis

The 3-Mercapto-N-phenylpropionamide molecule contains a total of 23 atoms; 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . It also contains a total of 23 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 thiol .

Scientific Research Applications

Inhibition of Neurotoxins

  • A study integrated structure-based modeling and chemoinformatics to discover small molecule inhibitors of the botulinum neurotoxin serotype A light chain. One of the inhibitors, NSC 240898, showed potential for therapeutic development due to its ability to enter neurons without toxicity and protect against neurotoxins in primary chicken neuron cultures (Burnett et al., 2007).

Antifungal Activities

  • α-Isocyano-β-phenylpropionamides, including compounds related to 3-Mercapto-N-phenylpropionamide, were synthesized and evaluated for their inhibitory activities against specific fungi. One compound exhibited potent activity in field tests using cucumber plants (Takiguchi et al., 1989).

Vaccine Development

  • Research on mercapto-haptens led to the development of conjugate vaccines with high epitope density and strong immunological responses in mice. This approach could be cost-effective for large-scale vaccine production (Carroll et al., 2011).

Corrosion Inhibition

  • Aromatic triazoles, including compounds with mercapto groups, were found to be effective corrosion inhibitors for mild steel in acidic environments. These compounds showed good inhibition efficiency and obeyed Temkin's adsorption isotherm (Quraishi & Sardar, 2002).

Hydrogen-Bonding Networks

  • A study mapped buried hydrogen-bonding networks within monolayers of 3-mercapto-N-nonylpropionamide on gold surfaces. This helped to determine the orientations of molecular segments and directional bonding, providing insights into surface chemistry (Thomas et al., 2016).

Microbial Catabolism

  • The catabolism of 3-mercaptopropionate by bacteria was studied to understand its role in polythioester biosynthesis. This research could lead to the engineering of improved polythioester biosynthesis pathways (Bruland et al., 2009).

properties

IUPAC Name

N-phenyl-3-sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-9(6-7-12)10-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPHRFZMBKXSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144735
Record name 3-Mercapto-N-phenylpropionamide
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Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Mercapto-N-phenylpropionamide

CAS RN

10220-66-3
Record name 3-Mercapto-N-phenylpropanamide
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Record name 3-Mercaptopropionanilide
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Record name NSC520473
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Record name 3-Mercapto-N-phenylpropionamide
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Record name 3-mercapto-N-phenylpropionamide
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Record name 3-Mercaptopropionanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TA Martin, DH Causey, AL Sheffner… - Journal of Medicinal …, 1967 - ACS Publications
… L-2-Formamido-3-mercapto-N-phenylpropionamide (6).— A mixture of 5.85 g (0.015 mole) of 17, 2 g of phenol, and 50 ml of CFsCOOH wTas heated under reflux for 20 min. The …
Number of citations: 19 pubs.acs.org

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